4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Coupling with Tetrahydro-2H-pyran-4-carboxamide: The triazolopyridine intermediate is then coupled with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The triazolopyridine moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its triazolopyridine moiety.
Receptor Binding: May interact with biological receptors, influencing various biological pathways.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways, and interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: Lacks the 4-(4-methoxyphenyl) group.
Uniqueness
Structural Features: The combination of a methoxyphenyl group with a triazolopyridine moiety and a tetrahydropyran ring is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, offering potential advantages in therapeutic applications.
This detailed overview provides a comprehensive understanding of 4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-26-16-7-5-15(6-8-16)20(9-12-27-13-10-20)19(25)21-14-18-23-22-17-4-2-3-11-24(17)18/h2-8,11H,9-10,12-14H2,1H3,(H,21,25) |
InChI Key |
GUCYUKMWFSPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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